molecular formula C13H27ClO B8546547 Chloromethyl dodecyl ether CAS No. 13497-61-5

Chloromethyl dodecyl ether

Cat. No. B8546547
M. Wt: 234.80 g/mol
InChI Key: KIRLBCKNLVOUDA-UHFFFAOYSA-N
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Patent
US04568700

Procedure details

30 g (1 mole) of paraformaldehyde were stirred in 100 ml 1,2-dichloroethane with 186 g (1 mole) of 1-dodecanol, and HCl gas was passed for 3 hours at 0°-5° C. The product was diluted with more solvent to give a 2M concentration.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[CH2:3](O)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[ClH:16]>ClCCCl>[Cl:16][CH2:1][O:2][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH3:3]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C=O
Name
Quantity
186 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The product was diluted with more solvent
CUSTOM
Type
CUSTOM
Details
to give
CONCENTRATION
Type
CONCENTRATION
Details
a 2M concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClCOCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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